molecular formula C10H10O2 B1296874 8-Hydroxy-2-tetralone CAS No. 53568-05-1

8-Hydroxy-2-tetralone

Cat. No. B1296874
CAS RN: 53568-05-1
M. Wt: 162.18 g/mol
InChI Key: NDUSBJBOSIRESA-UHFFFAOYSA-N
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Description

8-Hydroxy-2-tetralone is a chemical compound that belongs to the tetralone family. It is also known as 8-Hydroxy-3,4-dihydronaphthalen-2(1H)-one . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-2-tetralone is C10H10O2 . It has a molecular weight of 162.19 .


Physical And Chemical Properties Analysis

8-Hydroxy-2-tetralone has a density of 1.106 g/mL at 25 °C . The boiling point is 131 °C/11 mmHg, and the melting point is 18 °C .

Scientific Research Applications

Herbicidal Activity

8-Hydroxy-2-tetralone and its derivatives, specifically 4,8-dihydroxy-1-tetralone (4, 8-DHT), have been synthesized and evaluated for their potential as green herbicides. Studies have shown that these compounds can inhibit the growth of various weeds at high concentrations, with certain derivatives displaying significant phytotoxic activities. This suggests that 4, 8-DHT compounds have potential applications as herbicides, offering an environmentally friendly alternative to traditional herbicides (Zhang et al., 2018).

Antileishmanial Activity

Research on Ampelocera edentula, a Bolivian plant used for treating cutaneous leishmaniasis, led to the isolation of 4-hydroxy-1-tetralone, a tetralone derivative. This compound has been shown to have significant activity against Leishmania species, a group of parasites causing leishmaniasis. Its efficacy in the treatment of New World cutaneous leishmaniasis makes it a promising candidate for developing new therapeutic agents (Fournet et al., 1994).

Synthesis of Abscisic Acid Analogues

Tetralone has been used as a starting material for synthesizing analogues of abscisic acid (ABA), a plant hormone. These tetralone-based ABA analogues were designed to incorporate essential structural elements of ABA while avoiding cyclization to inactive forms. Some of these analogues, like Tetralone ABA 8, have shown greater activity than ABA in plant bioassays, indicating their potential use in agricultural and botanical research (Nyangulu et al., 2006).

Neuropharmacological Research

8-Hydroxy-2-(di-n-propylamino)tetralin, a variant of 8-hydroxy-2-tetralone, has been extensively studied for its effects on serotonin receptors in the brain, particularly the 5-HT1A receptor. This compound has been used to investigate various neuropharmacological effects, such as its role in modulating mood, anxiety, and sexual behavior in animal models. These studies contribute to a better understanding of serotonin receptor function and the development of novel therapeutic agents for treating mental health disorders (Cervo & Samanin, 1987).

Safety And Hazards

8-Hydroxy-2-tetralone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, seek medical attention immediately .

properties

IUPAC Name

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSBJBOSIRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342011
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-tetralone

CAS RN

53568-05-1
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bonomi, P Cairoli, D Ubiali, CF Morelli, M Filice… - Tetrahedron …, 2009 - Elsevier
… The title compound was prepared by NaBH 4 reduction of 8-hydroxy-2-tetralone 6c in 91% yield as described above for 5-hydroxy-2-tetralol rac-2b. TLC (eluent A), R f …
Number of citations: 12 www.sciencedirect.com
O Bsharat, MM Musa, C Vieille, SA Oladepo… - …, 2017 - Wiley Online Library
… Encouraged by the docking results obtained for 1 b–d, we predicted the stereochemical outcome of asymmetric reduction of 5-hydroxy-2-tetralone (1 i) and 8-hydroxy-2-tetralone (1 j) …

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